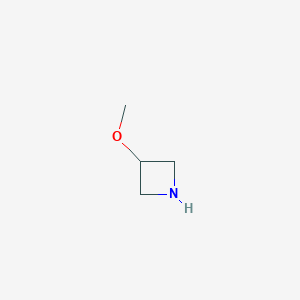
3-Methoxyazetidine
Overview
Description
Synthesis Analysis
The synthesis of 3-methoxyazetidines involves a unique aziridine to azetidine rearrangement, demonstrated using N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines. This reaction, upon treatment with sodium borohydride in methanol, leads to the unexpected formation of 3-methoxy-3-methylazetidines, providing insights into the reaction mechanism through both experimental study and theoretical rationalization (Stankovic et al., 2011).
Molecular Structure Analysis
The molecular structure and properties of related azetidines have been characterized using various spectroscopic and theoretical methods. For instance, the structural characterization of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, synthesized from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine, was determined using X-ray crystallography and density functional theory (DFT) calculations. These studies provide a foundation for understanding the structural aspects of 3-methoxyazetidines (Düğdü et al., 2013).
Chemical Reactions and Properties
3-Methoxyazetidines participate in various chemical reactions, offering high affinity ligands for monoamine transporters. A series of 3-aryl-3-arylmethoxy-azetidines, synthesized and evaluated for binding affinities at dopamine and serotonin transporters, illustrates the potential of 3-methoxyazetidines in medicinal chemistry and drug discovery (Thaxton et al., 2013).
Scientific Research Applications
Derivatives for Drug Development : 3-Methoxyazetidine derivatives can form new aziridine ring-containing compounds, which are related to novel carboxypeptidase A inhibitors and potential drug candidates (Boros et al., 2006).
Impact on Locomotor Recovery : Drugs including this compound that have antagonistic effects at alpha 1 noradrenergic receptors can retard locomotor recovery after cortical trauma (Feeney & Westerberg, 1990).
Anticancer Potential : Certain this compound compounds have potential anticancer properties through VEGFR-2 inhibition, with compounds 1B and 3B showing promising results (Parmar et al., 2021).
Antidepressant Applications : 3-Aminoazetidine derivatives, related to this compound, can be developed as broad-spectrum antidepressants by exploring their inhibitory reuptake activities against neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).
Catalytic Activities : Chiral 3-hydroxyazetidine derivatives show excellent catalytic activities and enantiomeric selectivities in asymmetric addition of diethylzinc to aromatic aldehydes (Liu et al., 2008).
Medicinal Chemistry Building Block : 3-fluoroazetidine-3-carboxylic acid, a related compound, has high potential as a building block in medicinal chemistry (Van Hende et al., 2009).
Synthetic Utility : The synthesis of 3-Methoxyazetidines through a rare aziridine to azetidine rearrangement demonstrates its synthetic utility (Stankovic et al., 2011).
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .
Mechanism of Action
Target of Action
It is used in the preparation of isoxazole-thiazole derivatives as gaba , suggesting that it may interact with GABA receptors.
Mode of Action
Given its use in the preparation of gaba receptor inverse agonists , it can be inferred that it may interact with these receptors, leading to changes in neuronal signaling.
properties
IUPAC Name |
3-methoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPAYFOQPGPSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539612 | |
| Record name | 3-Methoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110925-17-2 | |
| Record name | 3-Methoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 3-methoxyazetidine be further functionalized?
A2: The second paper [] describes a method for functionalizing the 2-position of the azetidine ring. Treating N-Boc-3-methoxyazetidine with s-BuLi initiates a sequence of lithiation-elimination reactions, ultimately generating N-Boc-2-lithio-2-azetine. This reactive intermediate can be trapped with various electrophiles, either directly or after transmetalation to copper, leading to the synthesis of diverse 2-substituted 2-azetines.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



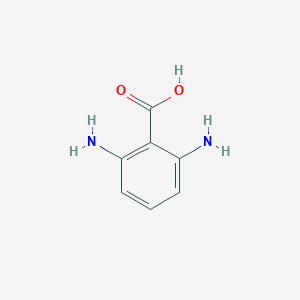
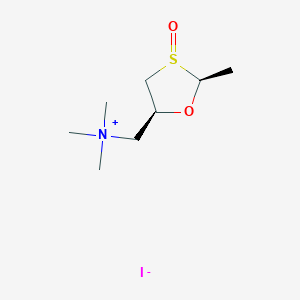
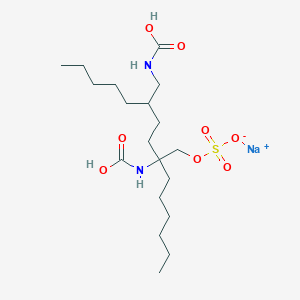
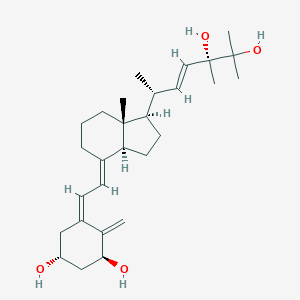
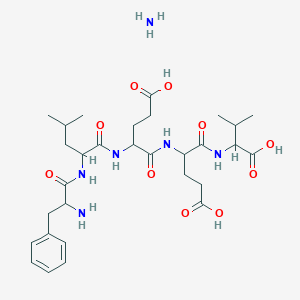
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)
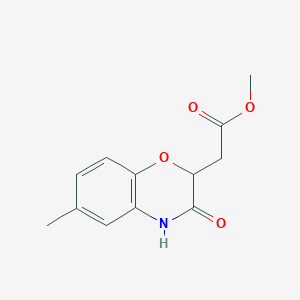

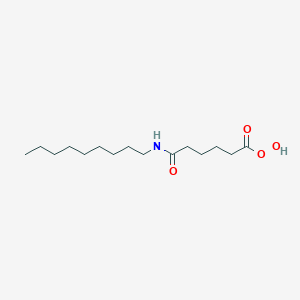

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)
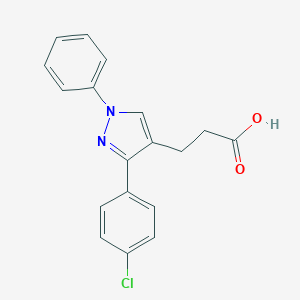
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)